molecular formula C13H10F3NO4 B13232404 Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13232404
M. Wt: 301.22 g/mol
InChI Key: HMTGHNHRFNBRFD-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound characterized by the presence of a cyanophenyl group, a hydroxy group, a trifluoromethyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes to ensure high yield and purity. The use of environmentally benign reagents and conditions is often prioritized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyanophenyl group may produce an amine.

Scientific Research Applications

Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(difluoromethyl)butanoate
  • Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(fluoromethyl)butanoate
  • Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(methyl)butanoate

Uniqueness

Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H10F3NO4/c1-21-11(19)12(20,13(14,15)16)6-10(18)9-4-2-3-8(5-9)7-17/h2-5,20H,6H2,1H3

InChI Key

HMTGHNHRFNBRFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC(=C1)C#N)(C(F)(F)F)O

Origin of Product

United States

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